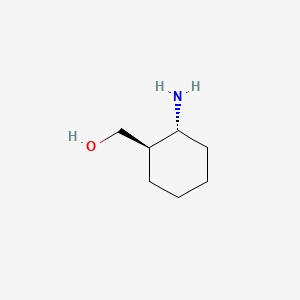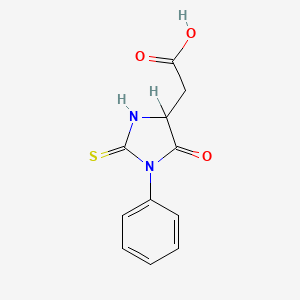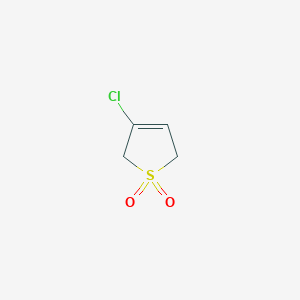
Acide 2-phényl-1H-imidazole-4-carboxylique
Vue d'ensemble
Description
2-Phenyl-1H-imidazole-4-carboxylic acid is a compound with the empirical formula C10H8N2O2 . It is a reactive molecule that can be used to synthesize amides, amines, and imidazoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
2-Phenyl-1H-imidazole-4-carboxylic acid has been synthesized from the reaction of phenylhydrazine with succinic anhydride, followed by reduction using lithium aluminum hydride .Molecular Structure Analysis
The molecular weight of 2-Phenyl-1H-imidazole-4-carboxylic acid is 188.18 . The structure contains an imidazole group and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, imidazole derivatives are known to participate in a variety of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 206.2 . The boiling point is between 214-216 .Applications De Recherche Scientifique
Potentiel thérapeutique
L'imidazole, la structure de base de l'acide 2-phényl-1H-imidazole-4-carboxylique, est connu pour sa large gamme de propriétés chimiques et biologiques . Les dérivés de l'imidazole présentent diverses activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Potentiel antihypertenseur
Des dérivés de l'imidazole ont été synthétisés et évalués pour leur potentiel antihypertenseur . Par exemple, le 5-(trifluorométhyl)-2-(2,3,4-trisubstitué phényl)-1H-benzo[d]imidazole et le 5-nitro-2-(2,3,4-trisubstitué phényl)-1H-benzo[d]imidazole ont montré des résultats prometteurs .
Agents anti-VIH
Des dérivés de l'imidazole ont été rapportés comme des agents anti-VIH potentiels . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH.
Activité antiproliférative
Les dérivés de l'imidazole ont montré une bonne activité antiproliférative sur diverses lignées de cellules cancéreuses humaines . Cela indique que l'this compound pourrait être utilisé dans la recherche et le traitement du cancer.
Synthèse de sulfates-carboxylates de lanthanides
L'this compound peut être utilisé dans la synthèse de sulfates-carboxylates de lanthanides . Ces composés ont des applications potentielles dans divers domaines, notamment la science des matériaux et la catalyse.
Réactif biochimique
L'this compound peut être utilisé comme un réactif biochimique . Il peut être utilisé comme une matière biologique ou un composé organique pour la recherche en sciences de la vie .
Synthèse de molécules fonctionnelles
Les imidazoles sont des composants clés des molécules fonctionnelles utilisées dans une variété d'applications quotidiennes . Cela comprend des applications traditionnelles dans les produits pharmaceutiques et les produits agrochimiques aux recherches émergentes sur les colorants pour les cellules solaires et autres applications optiques, les matériaux fonctionnels et la catalyse .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, it’s worth noting that imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions and have become an important synthon in the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of 2-Phenyl-1H-imidazole-4-carboxylic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) . This enzyme is a serine beta-lactamase with a substrate specificity for cephalosporins .
Mode of Action
The exact mode of action of 2-Phenyl-1H-imidazole-4-carboxylic acid It is known that imidazole compounds, in general, can interact with their targets in various ways . For instance, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450 .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-1H-imidazole-4-carboxylic acid Imidazole compounds are known to have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of 2-Phenyl-1H-imidazole-4-carboxylic acid Some imidazole compounds have been reported to show antibacterial activity . For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole compounds have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Action Environment
The action of 2-Phenyl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of imidazole compounds . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
Analyse Biochimique
Biochemical Properties
2-Phenyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines to uric acid . The interaction between 2-Phenyl-1H-imidazole-4-carboxylic acid and xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing the production of uric acid. This property makes it a potential candidate for the treatment of conditions like gout, where excessive uric acid production is a problem.
Cellular Effects
2-Phenyl-1H-imidazole-4-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell death in leukemic cells at micromolar concentrations . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1H-imidazole-4-carboxylic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity. Additionally, 2-Phenyl-1H-imidazole-4-carboxylic acid may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1H-imidazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-Phenyl-1H-imidazole-4-carboxylic acid can lead to sustained inhibition of xanthine oxidase activity and persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2-Phenyl-1H-imidazole-4-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid . By inhibiting this enzyme, the compound affects the metabolic flux of purine metabolism, leading to reduced levels of uric acid. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and the expression of genes involved in metabolism.
Transport and Distribution
The transport and distribution of 2-Phenyl-1H-imidazole-4-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Phenyl-1H-imidazole-4-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus, where it exerts its effects . The localization of the compound within these subcellular structures can influence its activity and function, as well as its interactions with other biomolecules.
Propriétés
IUPAC Name |
2-phenyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXKZJNJCKTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77498-98-7 | |
| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



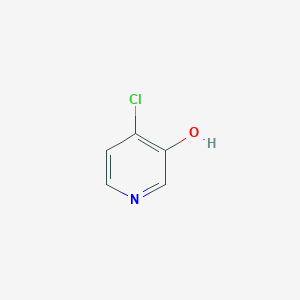
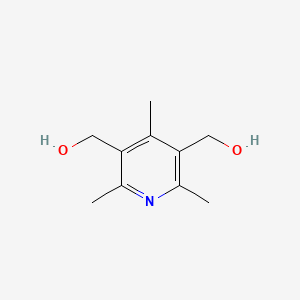

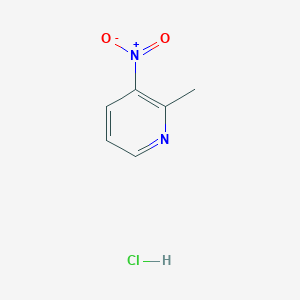


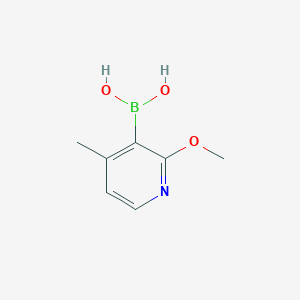
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)


![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
